Thiocyanate, fluorine
CAS No.: 82153-75-1
Cat. No.: VC19320863
Molecular Formula: CFNS
Molecular Weight: 77.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82153-75-1 |
|---|---|
| Molecular Formula | CFNS |
| Molecular Weight | 77.08 g/mol |
| IUPAC Name | fluoro thiocyanate |
| Standard InChI | InChI=1S/CFNS/c2-4-1-3 |
| Standard InChI Key | JAIDNXCWLNECBZ-UHFFFAOYSA-N |
| Canonical SMILES | C(#N)SF |
Introduction
Chemical Structure and Design Principles of Fluorinated Thiocyanate Derivatives
Structural Characteristics
Fluorine-containing thiocyanate derivatives, such as 4-(3-fluorophenoxy)phenoxyethyl thiocyanate (2) and 4-(4-fluorophenoxy)phenoxyethyl thiocyanate (3), feature a thiocyanate (-SCN) group linked to an ethyloxy bridge bonded to a fluorinated aromatic ring . The fluorine atom’s electronegativity and small atomic radius enhance the compound’s lipophilicity, as evidenced by the increased log P values (4.71 for 2 and 3 vs. 4.51 for the non-fluorinated lead compound 1), facilitating membrane penetration in parasitic cells .
Synthetic Pathways
The synthesis of 2 and 3 begins with 4-benzyloxyphenol (4), which undergoes a copper-mediated coupling with 3- or 4-fluorophenylboronic acid to yield intermediates 5 or 6 . Catalytic hydrogenation removes the benzyl protecting group, producing phenols 7 or 8, which are then alkylated with 2-bromoethyl tetrahydropyranyl ether to form 9 or 10. Deprotection and tosylation yield alcohols 11 or 12, which are converted to thiocyanates 2 or 3 via nucleophilic displacement with potassium thiocyanate . This modular approach allows precise control over fluorine substitution patterns.
Biological Activity Against Parasitic Protozoa
Inhibition of Trypanosoma cruzi
Compounds 2 and 3 exhibit IC<sub>50</sub> values of 1.74–1.95 μg/mL against T. cruzi epimastigotes and 3.7–4.3 μM against intracellular amastigotes, surpassing the reference drug WC-9 (IC<sub>50</sub> = 2.6 μg/mL and 12.0 μM, respectively) . Fluorine’s electron-withdrawing effects likely enhance target binding to T. cruzi squalene synthase (TcSQS), a key enzyme in ergosterol biosynthesis .
Activity Against Toxoplasma gondii
The fluorinated derivatives also inhibit T. gondii tachyzoites, with 2 and 3 showing IC<sub>50</sub> values of 3.85–15.8 μM, comparable to atovaquone (0.29 μM) . The selectivity index (SI) for 3 exceeds 10, indicating low host cell toxicity .
Table 1: Antiparasitic Activity of Fluorinated Thiocyanate Derivatives
| Compound | T. cruzi Epimastigotes IC<sub>50</sub> (μg/mL) | T. cruzi Amastigotes IC<sub>50</sub> (μM) | T. gondii Tachyzoites IC<sub>50</sub> (μM) |
|---|---|---|---|
| 1 | 2.6 | 12.0 | 2.80 |
| 2 | 1.74 | 4.3 | 15.8 |
| 3 | 1.95 | 3.7 | 3.85 |
| Atovaquone | — | — | 0.29 |
Physicochemical and Structural Analysis
Spectroscopic Characterization
Infrared (IR) spectra of 2 and 3 show ν(CN) stretches at 2158 cm<sup>−1</sup> and 2169 cm<sup>−1</sup>, confirming thiocyanate group incorporation . <sup>1</sup>H NMR spectra reveal distinct aromatic proton environments influenced by fluorine’s para- or meta-substitution, with coupling constants (J = 5.8–10.4 Hz) reflecting conformational rigidity .
Stability and Log P
The fluorinated compounds demonstrate enhanced metabolic stability over 1, attributed to fluorine’s resistance to oxidative degradation. Partition coefficient (log P) calculations align with observed bioactivity, underscoring the role of lipophilicity in cellular uptake .
Future Directions and Applications
Ongoing research focuses on optimizing fluorine substitution patterns (e.g., difluoro or trifluoro derivatives) and exploring combination therapies with existing antiparasitic agents. Additionally, the thiocyanate moiety’s versatility suggests potential applications in materials science, such as proton-conducting metal-organic frameworks (MOFs), though this remains underexplored .
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